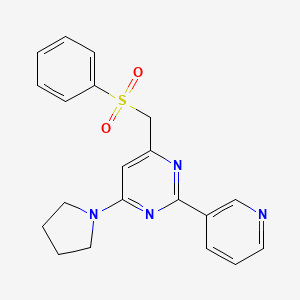

4-((Phenylsulfonyl)methyl)-2-(3-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine

Descripción

4-((Phenylsulfonyl)methyl)-2-(3-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine is a pyrimidine derivative characterized by a trifunctional substitution pattern:

- 3-Pyridinyl substituent: A nitrogen-containing aromatic ring at position 2, enhancing polarity and hydrogen-bonding capacity.

- 1-Pyrrolidinyl group: A saturated five-membered ring at position 6, contributing to basicity and conformational flexibility.

Its synthesis likely involves multi-step functionalization of the pyrimidine core, as inferred from analogous pathways in .

Propiedades

IUPAC Name |

4-(benzenesulfonylmethyl)-2-pyridin-3-yl-6-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c25-27(26,18-8-2-1-3-9-18)15-17-13-19(24-11-4-5-12-24)23-20(22-17)16-7-6-10-21-14-16/h1-3,6-10,13-14H,4-5,11-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFLHASDMBMREL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-((Phenylsulfonyl)methyl)-2-(3-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a phenylsulfonyl group and a pyrrolidine moiety, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-((Phenylsulfonyl)methyl)-2-(3-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine is , with a molecular weight of 342.41 g/mol. The compound exhibits a complex structure that influences its biological interactions and mechanisms of action.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including the target compound. For instance, compounds similar to 4-((Phenylsulfonyl)methyl)-2-(3-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine have been evaluated for their cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer).

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-((Phenylsulfonyl)methyl)-2-(3-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine | MCF-7 | TBD |

| Similar Compound A | A549 | 0.09 ± 0.0085 |

| Similar Compound B | HCT-116 | 0.12 ± 0.064 |

Preliminary results indicate that the target compound may exhibit significant cytotoxicity, although specific IC50 values are yet to be determined.

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have also been investigated. In vitro studies have shown that these compounds can inhibit the growth of various microbial strains, including Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

| K. pneumoniae | TBD |

These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further research in infectious disease treatment.

Neuroprotective Effects

Emerging research indicates that certain pyrimidine derivatives exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer’s. In vitro assays have demonstrated that these compounds can reduce oxidative stress and inhibit neuroinflammation.

Case Studies

A recent study conducted by Sabita et al. explored the anticancer efficacy of various pyrimidine derivatives, including those similar to our target compound. The study utilized the MTT assay to evaluate cell viability across multiple cancer cell lines, revealing that modifications to the pyrimidine structure significantly influenced their biological activity .

Another investigation by Jame assessed the cytotoxicity of thiazolidinone-pyrimidine hybrids on HepG2 and PC3 cells, finding promising results with certain derivatives showing over 65% cytotoxicity at concentrations of 250 µM . These studies underline the potential of pyrimidine-based compounds in cancer therapy.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and synthetic strategies.

Table 1: Key Structural and Physicochemical Comparisons

Substituent-Driven Comparisons

Electron-Withdrawing vs. Electron-Donating Groups The phenylsulfonylmethyl group in the target compound is strongly electron-withdrawing, which may stabilize the pyrimidine ring against nucleophilic attack compared to sulfanyl (thioether) groups in –6 .

Aromatic vs. Pyrrolidinyl (target compound) vs. chloro (): Pyrrolidinyl’s aliphatic nature increases solubility, while chloro substituents are typically associated with electrophilic reactivity .

Synthetic Pathways

- The target compound’s synthesis likely parallels methods in , where pyrimidine cores are functionalized via nucleophilic substitution or coupling reactions (e.g., with phenyl thiourea or aromatic amines) .

- In contrast, ’s chloro- and CF₃-substituted pyrimidine may involve halogenation or trifluoromethylation steps .

Physicochemical and Functional Insights

- Polarity and Solubility : The target compound’s sulfonyl and pyrrolidinyl groups enhance water solubility compared to ’s CF₃ and chloro substituents, which favor lipid membranes .

- Acidity/Basicity : The pyrrolidinyl group (pKa ~10–11) in the target compound contrasts with the hydroxyl group (pKa 8.07) in , suggesting different protonation states under physiological conditions .

- Thermal Stability : ’s boiling point (359.3°C predicted) implies higher stability than sulfonyl-containing derivatives, which may decompose at lower temperatures due to sulfonyl group lability .

Research Implications and Limitations

- Activity Gaps: None of the evidence provides direct biological data for the target compound. Comparisons are structural and physicochemical, limiting mechanistic insights.

- Synthetic Challenges : The phenylsulfonylmethyl group may complicate synthesis due to steric hindrance, whereas ’s thiourea-based routes offer simpler pathways for analogous compounds .

- Patent Relevance : lists pyrimidines with triazole and trifluoromethoxy groups, hinting at agrochemical or pharmaceutical applications (e.g., tyclopyrazoflor, sarolaner), but direct analogs of the target compound are absent .

References

Structural and synthetic comparisons derived from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.